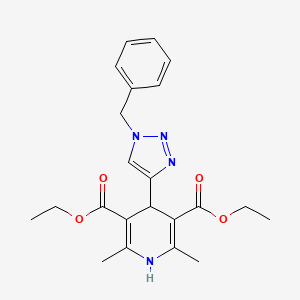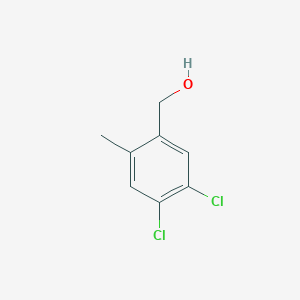
(4,5-Dichloro-2-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dichloro-2-methylphenyl)methanol is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, with a hydroxymethyl group (-CH2OH) at the para position relative to the methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-2-methylphenyl)methanol typically involves the chlorination of 2-methylphenol (o-cresol) followed by a reduction reaction. One common method is the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 4,5-dichloro-2-methylphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, with considerations for safety and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dichloro-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5-Dichloro-2-methylbenzoic acid or 4,5-Dichloro-2-methylbenzaldehyde.
Reduction: 4,5-Dichloro-2-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4,5-Dichloro-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4,5-Dichloro-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,5-Dichloro-2-fluoro-3-methylphenyl)methanol
- 2,4-Dichloro-5-methylphenol
- 2’,4’-Dichloro-2-hydroxy-5-methylbenzophenone
Uniqueness
(4,5-Dichloro-2-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H8Cl2O |
|---|---|
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
(4,5-dichloro-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 |
Clé InChI |
FJHBRMNFPCGBLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



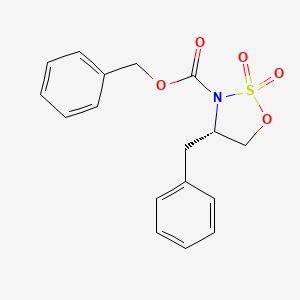

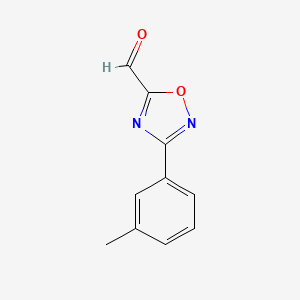
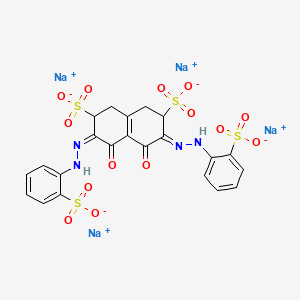
![N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide](/img/structure/B12276931.png)
![(E)-but-2-enedioic acid;2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate](/img/structure/B12276934.png)
![(2S)-2-[(methoxycarbonyl)amino]-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276944.png)
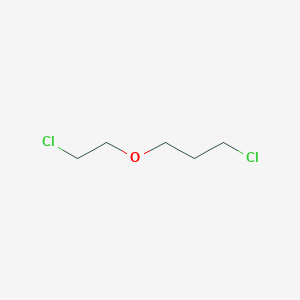

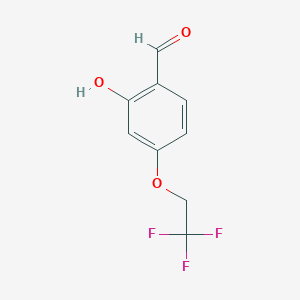
![1-[3-(Trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B12276961.png)

